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Introduction
Pelabresib (formerly CPI-0610) is a potent and selective small-molecule inhibitor of the

Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4.

[1] As epigenetic readers, BET proteins play a crucial role in regulating the transcription of key

oncogenes and inflammatory genes.[2] By competitively binding to the acetyl-lysine binding

pockets of BRD4, pelabresib disrupts chromatin remodeling and suppresses the expression of

genes critical for tumor cell proliferation and survival, such as MYC.[3][4] This document

provides a comprehensive overview of the pharmacokinetic profile of pelabresib, drawing from

preclinical and clinical studies, to serve as a technical resource for professionals in the field of

drug development.

Mechanism of Action: Targeting Transcriptional
Regulation
Pelabresib exerts its therapeutic effects by inhibiting the interaction between BET proteins and

acetylated histones. This disruption prevents the recruitment of transcriptional machinery to

chromatin, leading to the downregulation of specific target genes. Key signaling pathways

affected by pelabresib include the NF-κB pathway, which is constitutively activated in many

hematologic malignancies.[5][6][7] Inhibition of BET proteins by pelabresib has been shown to

attenuate NF-κB signaling, leading to a reduction in the expression of pro-inflammatory
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cytokines and anti-apoptotic proteins.[8][9] Furthermore, pelabresib treatment results in the

suppression of critical oncogenes, including MYC, and other transcription factors such as

IKZF1 and IRF4, which are pivotal in the pathogenesis of multiple myeloma.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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